methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate

chiral resolution solid-state properties formulation

Researchers face racemization risks and oil-like intermediates in benzotriazinone synthesis. This enantiopure (2S) solid eliminates chiral separation. - **TrkA IC₅₀:** 887 nM - validated kinase fragment. - **Advantage:** Methyl ester enables mild hydrazinolysis (faster than ethyl ester). - **LogP:** 1.29 - optimal for permeability studies. - **Purity:** 98% (HPLC); suitable as chiral HPLC standard.

Molecular Formula C11H11N3O3
Molecular Weight 233.227
CAS No. 646524-72-3
Cat. No. B2806445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
CAS646524-72-3
Molecular FormulaC11H11N3O3
Molecular Weight233.227
Structural Identifiers
SMILESCC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1
InChIKeySOIJMJMOFDJXPU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate: Physicochemical Baseline


Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate (CAS 646524-72-3) is a chiral 1,2,3-benzotriazin-4(3H)-one derivative in which the (2S)-propanoate moiety is attached to the N3 position of the heterocycle. The compound has molecular formula C₁₁H₁₁N₃O₃ (exact mass 233.080048 Da) and a computed logP of 1.29 . It belongs to the class of benzotriazinone–amino acid conjugates, a scaffold known for kinase inhibition and anticancer activity [1]. Vendor-certified purity ranges from 95% to ≥98%, with the (2S) stereochemistry confirmed by chiral synthesis .

Why Generic Benzotriazinone Analogs Cannot Substitute


The (2S) stereochemistry of this compound creates a single, defined enantiomer that directly impacts biological recognition, pharmacokinetic profiles, and crystallinity. The racemic congener (CAS not specified) is described as an oil, while the enantiopure (2S) form is a solid [1]. In kinase-targeted benzotriazinone programs, the stereochemistry at the α-carbon of the amino acid side chain is critical for selective binding to the ATP pocket; even minor configurational changes can shift kinase selectivity profiles by orders of magnitude [2]. Furthermore, the methyl ester is a preferred intermediate for further derivatization (e.g., hydrazide formation, amide coupling) because it offers a favorable balance of reactivity and stability compared to the corresponding ethyl ester [3].

Quantitative Differentiation from In-Class Analogs


Solid vs. Oil: Physical Form Differentiation

The racemic mixture of methyl 2-(4-oxobenzotriazin-3(4H)-yl)propanoate is an oil at ambient temperature, whereas the (2S)-enantiomer can be obtained as a solid [1]. This physical-state difference directly impacts ease of handling, weighing accuracy, and long-term storage stability in a laboratory or production setting. The racemic oil has a reported Rf = 0.75 (silica gel, eluent system S2), whereas the enantiopure compound can be further characterized by specific optical rotation, enabling identity and enantiomeric excess verification .

chiral resolution solid-state properties formulation

TrkA Kinase Inhibition Profile

The (2S)-methyl propanoate ester inhibits GAL4-fused TrkA kinase with an IC₅₀ of 887 nM (0.887 µM) in a PC12 cell-based luciferase reporter assay [1]. While this single-point IC₅₀ is approximately 300- to 400-fold weaker than the most potent benzotriazine-based Src inhibitors (e.g., compound 43, Src IC₅₀ ≈ 2–5 nM [2]), it places the compound in a moderate-potency range suitable for fragment-based or scaffold-hopping campaigns. The TrkA activity is notable because the benzotriazinone scaffold has been predominantly optimized for Src-family kinases; demonstration of TrkA engagement expands the target space beyond the Src family and may indicate a distinct selectivity profile arising from the (2S)-alanine side chain [2].

TrkA kinase cellular reporter assay kinase selectivity

Lipophilicity and Chromatographic Differentiation

The computed logP of the (2S)-alanine methyl ester is 1.29 (ALOGPS) . This places it between the more polar glycine analog (methyl 2-(4-oxobenzotriazin-3(4H)-yl)acetate, estimated logP ≈ 0.79 ) and the more lipophilic L-leucine analog (methyl 4-methyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)pentanoate, estimated logP ≈ 2.5–3.0). Experimentally, the racemic β-alanine isomer (compound 6b) elutes with Rf = 0.75, whereas the leucine analog (6c) elutes with Rf = 0.32 using the same TLC system, reflecting substantial differences in polarity [1]. The intermediate logP of the alanine derivative is expected to provide balanced aqueous solubility and membrane permeability compared to the more polar glycine or more lipophilic leucine congeners.

lipophilicity chromatographic retention ADME prediction

Vendor-Certified Enantiopurity Grades

Commercially, methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate is available at two principal purity grades: 95% (Biosynth/CymitQuimica) and ≥97% (Leyan) up to NLT 98% (MolCore) . The 98% grade is accompanied by ISO-certified quality systems suitable for pharmaceutical R&D and regulatory submissions, whereas the 95% grade is appropriate for early-stage discovery or methodology development. The key differentiator from racemic or non-chiral benzotriazinone building blocks is the verified (2S) stereochemistry; the racemic β-alanine analog is not routinely offered with enantiomeric excess certification because it is not chiral at the attachment point [1].

enantiomeric purity quality control procurement specification

Procurement-Relevant Application Scenarios


Chiral Building Block for Kinase Fragment Libraries

The compound serves as a pre-formed, enantiopure fragment for kinase inhibitor discovery. Its single (2S) stereocenter eliminates the need for chiral separation after library synthesis, accelerating hit-to-lead timelines. The moderate TrkA IC₅₀ of 887 nM confirms target engagement and supports its inclusion in fragment-based screening cascades targeting TrkA or related tyrosine kinases, where the benzotriazinone core provides a distinct chemotype from more common quinazoline or pyrimidine fragments [1].

Synthetic Intermediate for Hydrazide and Amide Series

The methyl ester is the preferred precursor for hydrazide and amide derivatization, as demonstrated with the ethyl ester analog in recent synthetic studies . The (2S) stereochemistry is retained during hydrazinolysis and subsequent condensation reactions, enabling the construction of stereochemically defined hydrazone and Schiff base libraries for anticancer screening [1]. The methyl ester's reactivity is advantageous over the ethyl ester for milder hydrazinolysis conditions and faster reaction kinetics.

Enantiopure Reference Standard for Chiral Analysis

With vendor-certified purity up to 98% and verified (2S) configuration , the compound is suitable as a chiral reference standard for HPLC method development and validation. This application is particularly relevant when the racemic β-alanine analog (compound 6b) is used as a synthetic intermediate; the enantiopure (2S)-alanine compound serves as a resolution marker to confirm that no racemization has occurred during downstream chemistry.

Physicochemical Probe for SAR Studies

The computed logP of 1.29 and density of 1.4 g/cm³ position this compound as the intermediate-lipophilicity member of the benzotriazinone amino acid ester series (glycine < alanine < leucine). It can be used as a reference probe to deconvolute the contribution of side-chain lipophilicity to cellular permeability, solubility, and off-target binding within benzotriazinone-based compound collections [1].

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